molecular formula C11H15Cl2N B2691771 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride CAS No. 100129-34-8

3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

Cat. No. B2691771
CAS RN: 100129-34-8
M. Wt: 232.15
InChI Key: LRJCPSLKNMPTFY-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride” is a synthetic compound with the molecular formula C11H15Cl2N . It has a molecular weight of 232.15 . It is also known as CP-55940 and has been extensively researched for its potential applications in medicinal and scientific fields.


Molecular Structure Analysis

The InChI code for “3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride” is 1S/C11H14ClN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Kinetic and Mechanistic Studies

The kinetics and mechanisms of reactions involving chlorophenyl compounds, akin to 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, have been explored in depth. For example, Castro et al. (2001) investigated the reactions of 3-chlorophenyl and other compounds with alicyclic amines, focusing on the formation of zwitterionic intermediates and the influence of pH on reaction rates (Castro et al., 2001).

Luminescent Platinum(II) Complexes

Research by Lai et al. (1999) on luminescent mono- and binuclear cyclometalated platinum(II) complexes, which include 4-chlorophenyl derivatives, demonstrates the potential of these compounds in understanding fluid- and solid-state oligomeric interactions (Lai et al., 1999).

Catalytic Amination Reactions

Gajare et al. (2004) have utilized chlorophenyl-based compounds as ligands in copper-catalyzed amination reactions. This study provides insights into using such compounds to achieve secondary or tertiary amines in good to excellent yields (Gajare et al., 2004).

Synthesis of Amines and Analogues

Rammeloo et al. (2002) described a synthetic approach to create 3-(chloromethyl)cyclobutanone, which is relevant to the synthesis of cyclopentan-1-amine analogues. Their study highlights the potential of such compounds in synthesizing amines and related structures (Rammeloo et al., 2002).

Selective Sensing of Amines

Jung et al. (2008) explored the use of azophenol dyes with chlorophenyl compounds for highly selective sensing of amines. This research underscores the utility of such compounds in analytical chemistry and sensor technology (Jung et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-(4-chlorophenyl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9;/h1-2,4-5,9,11H,3,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJCPSLKNMPTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

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